molecular formula C18H16F3N3O3 B12173217 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B12173217
M. Wt: 379.3 g/mol
InChI Key: MQFIQYKQANEQIF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an acetamide linkage to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide can undergo various types of chemical reactions:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzimidazole derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such properties are desirable.

Properties

Molecular Formula

C18H16F3N3O3

Molecular Weight

379.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C18H16F3N3O3/c1-26-14-6-3-10(7-15(14)27-2)8-16(25)22-11-4-5-12-13(9-11)24-17(23-12)18(19,20)21/h3-7,9H,8H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

MQFIQYKQANEQIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC

Origin of Product

United States

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